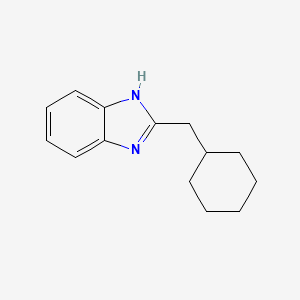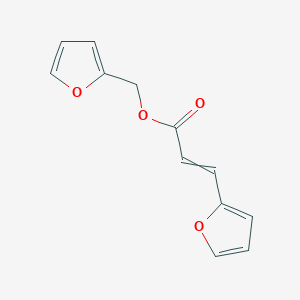
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide is a chemical compound that belongs to the class of thiolane derivatives. Thiolane derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a thiolane ring, a pyridine ring, and a phenyl group, making it a unique structure with potential for various chemical and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its biological activity can be explored for therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-Phenyl-2-(pyridin-2-yl)thiolane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carbothioamide group.
N-Phenyl-2-(pyridin-2-yl)thiolane-2-thioamide: Similar structure but with a thioamide group instead of a carbothioamide group.
Uniqueness: N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
104489-64-7 |
|---|---|
Molekularformel |
C16H16N2S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-phenyl-2-pyridin-2-ylthiolane-2-carbothioamide |
InChI |
InChI=1S/C16H16N2S2/c19-15(18-13-7-2-1-3-8-13)16(10-6-12-20-16)14-9-4-5-11-17-14/h1-5,7-9,11H,6,10,12H2,(H,18,19) |
InChI-Schlüssel |
KHQVDPTWJGTLCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)(C2=CC=CC=N2)C(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
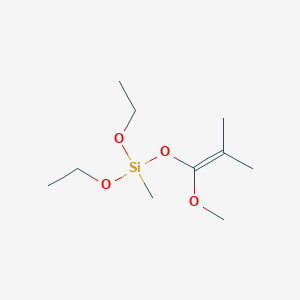
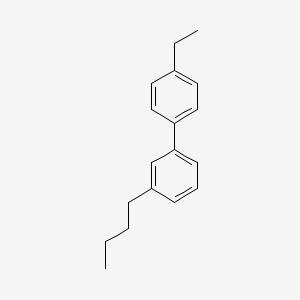

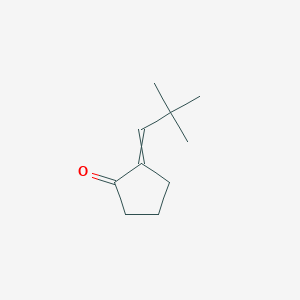

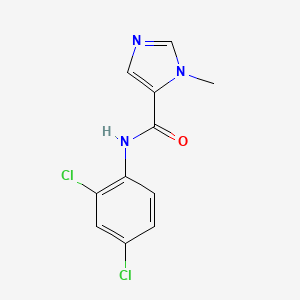
![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)

